14Z-tricosenoic acid
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Overview
Description
14Z-Tricosenoic acid, also known as (14Z)-14-Tricosenoic acid, is a monounsaturated fatty acid with the molecular formula C23H44O2. It is characterized by a long aliphatic chain with a single cis double bond located at the 14th carbon atom from the carboxyl end. This compound is part of the very long-chain fatty acids, which are essential components in various biological processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14Z-Tricosenoic acid typically involves the elongation of shorter fatty acid chains through a series of chemical reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This reaction can be used to introduce the double bond at the desired position in the fatty acid chain.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils or marine organisms. The fatty acids are then subjected to hydrogenation and isomerization processes to achieve the desired configuration and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the double bond is converted into an epoxide or diol. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The double bond in this compound can be reduced to form a saturated fatty acid using hydrogenation with catalysts such as palladium on carbon.
Substitution: The carboxyl group of this compound can participate in esterification reactions with alcohols to form esters. This reaction typically requires an acid catalyst like sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alcohols with sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated fatty acids.
Substitution: Esters
Scientific Research Applications
14Z-Tricosenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain fatty acids in various chemical reactions.
Biology: It plays a role in the study of lipid metabolism and the function of cell membranes.
Medicine: Research on this compound includes its potential therapeutic effects in treating metabolic disorders and its role in the synthesis of bioactive lipids.
Industry: It is used in the production of biodegradable lubricants, surfactants, and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 14Z-Tricosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor for the synthesis of signaling molecules that regulate various cellular processes. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate cellular responses to fatty acids .
Comparison with Similar Compounds
Tricosanoic acid: A saturated fatty acid with no double bonds.
Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon.
Eicosenoic acid: A monounsaturated fatty acid with a shorter chain length.
Uniqueness of 14Z-Tricosenoic Acid: this compound is unique due to its specific double bond position and long chain length, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific lipid characteristics, such as in the formulation of specialized lubricants and surfactants .
Properties
IUPAC Name |
(Z)-tricos-14-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h9-10H,2-8,11-22H2,1H3,(H,24,25)/b10-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCMIDDAOIVEAZ-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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